molecular formula C22H23N3O5S2 B11151769 Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate

Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate

Cat. No.: B11151769
M. Wt: 473.6 g/mol
InChI Key: VXJDYUGBEPWUDH-UHFFFAOYSA-N
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Description

Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the phenylsulfonyl group. The piperidine ring is then attached, and finally, the ethyl ester group is introduced. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the phenylsulfonyl group can form covalent bonds with nucleophilic sites. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-({2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}carbonyl)-4-piperidinecarboxylate is unique due to its combination of a benzothiazole ring, a piperidine ring, and a phenylsulfonyl group. This unique structure provides specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.6 g/mol

IUPAC Name

ethyl 1-[2-(benzenesulfonamido)-1,3-benzothiazole-6-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H23N3O5S2/c1-2-30-21(27)15-10-12-25(13-11-15)20(26)16-8-9-18-19(14-16)31-22(23-18)24-32(28,29)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3,(H,23,24)

InChI Key

VXJDYUGBEPWUDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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